molecular formula C15H12N2O3S B13271377 {[3-cyano-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}acetic acid CAS No. 851288-87-4

{[3-cyano-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}acetic acid

Cat. No.: B13271377
CAS No.: 851288-87-4
M. Wt: 300.3 g/mol
InChI Key: KERLTYILSMGVNY-UHFFFAOYSA-N
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Description

2-((3-Cyano-4-(furan-2-yl)-6,7-dihydro-5h-cyclopenta[b]pyridin-2-yl)thio)acetic acid is a complex organic compound with a unique structure that includes a furan ring, a cyano group, and a cyclopenta[b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4-(furan-2-yl)-6,7-dihydro-5h-cyclopenta[b]pyridin-2-yl)thio)acetic acid typically involves multiple steps. One common method starts with the preparation of the furan-2-yl derivative, followed by the introduction of the cyano group and the cyclopenta[b]pyridine ring. The final step involves the thiolation of the acetic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyano-4-(furan-2-yl)-6,7-dihydro-5h-cyclopenta[b]pyridin-2-yl)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols and amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the cyano group can produce amine derivatives .

Scientific Research Applications

2-((3-Cyano-4-(furan-2-yl)-6,7-dihydro-5h-cyclopenta[b]pyridin-2-yl)thio)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4-(furan-2-yl)-6,7-dihydro-5h-cyclopenta[b]pyridin-2-yl)thio)acetic acid involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the furan and cyclopenta[b]pyridine rings can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Cyano-4-(furan-2-yl)-6,7-dihydro-5h-cyclopenta[b]pyridin-2-yl)thio)acetic acid is unique due to its combination of a furan ring, cyano group, and cyclopenta[b]pyridine moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

CAS No.

851288-87-4

Molecular Formula

C15H12N2O3S

Molecular Weight

300.3 g/mol

IUPAC Name

2-[[3-cyano-4-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetic acid

InChI

InChI=1S/C15H12N2O3S/c16-7-10-14(12-5-2-6-20-12)9-3-1-4-11(9)17-15(10)21-8-13(18)19/h2,5-6H,1,3-4,8H2,(H,18,19)

InChI Key

KERLTYILSMGVNY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(C(=C2C3=CC=CO3)C#N)SCC(=O)O

Origin of Product

United States

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